![molecular formula C17H18N4O3 B14149397 N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)
N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a pyridinylmethylidene group, and a hydrazinylbutanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide typically involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, followed by the addition of butanoyl chloride to form the final product. The reaction conditions include maintaining a temperature of around 80°C and a reaction time of approximately 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- Tetrakis(4-methoxyphenyl)ethylene
Comparison
Compared to similar compounds, N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyridinylmethylidene groups provide unique binding properties and reactivity patterns that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C17H18N4O3 |
|---|---|
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-4-2-14(3-5-15)20-16(22)6-7-17(23)21-19-12-13-8-10-18-11-9-13/h2-5,8-12H,6-7H2,1H3,(H,20,22)(H,21,23)/b19-12+ |
Clé InChI |
HWFJGAHWPKWBEQ-XDHOZWIPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
Solubilité |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
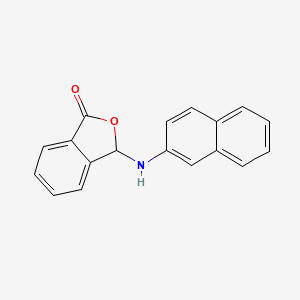
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)
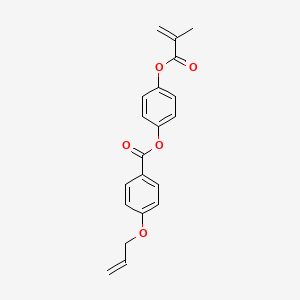
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)
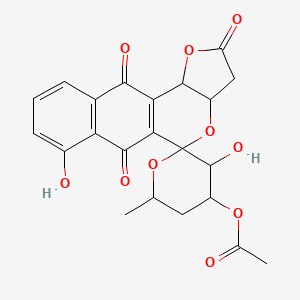
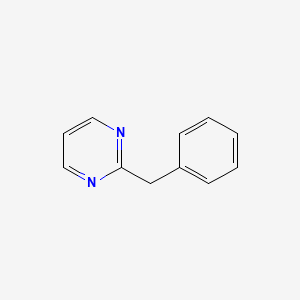
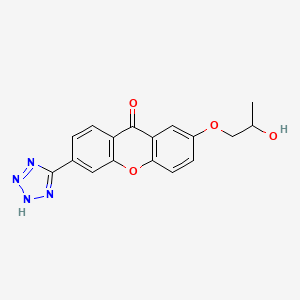


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
